(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a piperidine ring, making it a valuable molecule for studying stereochemistry and its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable asymmetric synthesis methods that ensure high yields and diastereoselectivity. The use of chiral catalysts and advanced purification techniques is crucial to obtain the desired enantiomer in large quantities .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and studying stereochemical effects.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can result in the modulation of biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with a cyclopropane ring, used in pharmaceutical research.
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Uniqueness
(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid is unique due to its fused cyclopropane and piperidine rings, which provide distinct stereochemical properties and reactivity. This uniqueness makes it a valuable compound for studying the effects of stereochemistry on biological activity and for developing new therapeutic agents.
Properties
IUPAC Name |
(1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h6-8,10H,1-5H2,(H,11,12)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHXPEXOZWLWCB-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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